molecular formula CH7BClNO2 B13543792 (Aminomethyl)boronic acid hydrochloride

(Aminomethyl)boronic acid hydrochloride

Cat. No.: B13543792
M. Wt: 111.34 g/mol
InChI Key: RXWWNBVDVWZOQN-UHFFFAOYSA-N
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Description

(Aminomethyl)boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Aminomethyl)boronic acid hydrochloride typically involves the reaction of an aminomethyl group with boronic acid. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of (Aminomethyl)boronic acid hydrochloride involves its ability to coordinate with transition metals, such as palladium, in catalytic cycles. This coordination facilitates the activation of organic substrates, enabling various coupling reactions . The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to form new chemical bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

CH7BClNO2

Molecular Weight

111.34 g/mol

IUPAC Name

aminomethylboronic acid;hydrochloride

InChI

InChI=1S/CH6BNO2.ClH/c3-1-2(4)5;/h4-5H,1,3H2;1H

InChI Key

RXWWNBVDVWZOQN-UHFFFAOYSA-N

Canonical SMILES

B(CN)(O)O.Cl

Origin of Product

United States

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